Gemfibrozil Ethyl Ester

Description

Contextualization of the Fibrate Class Pharmacophore and its Modifications

The therapeutic effects of fibrates are attributed to their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα. researchgate.netnumberanalytics.com The quintessential pharmacophore of synthetic PPARα agonists, including fibrates, consists of a carboxylic acid head, an aromatic ring, and a lipophilic tail, all interconnected by linkers. researchgate.net The specific nature of these components influences the potency and selectivity of the compound. researchgate.net

Modifications to the basic fibrate structure are a common strategy in drug discovery to enhance therapeutic properties. For instance, creating chiral analogues of gemfibrozil (B1671426) has been explored to potentially increase the transcriptional activity of the PPARα receptor. researchgate.net The development of fibrates has evolved since the introduction of clofibrate (B1669205) in the 1960s, leading to newer-generation compounds with improved efficacy and safety profiles. numberanalytics.com

Rationale for Esterification in Drug Design and Chemical Synthesis

Esterification, the process of converting a carboxylic acid to an ester, is a widely employed technique in drug design for several strategic reasons. numberanalytics.com One primary goal is to create prodrugs, which are inactive or less active compounds that are converted into the active drug within the body. numberanalytics.comscirp.org This approach can significantly improve a drug's bioavailability by increasing its lipophilicity, which aids in its passage across cell membranes. scirp.org

Esters can also be designed for controlled release of the active drug, thereby enhancing its therapeutic efficacy. numberanalytics.com In the context of chemical synthesis, esterification can serve as a protective strategy for reactive carboxylic acid groups during multi-step synthetic processes. The ester group can be later hydrolyzed to regenerate the active carboxylic acid. stereoelectronics.org

Structural Elucidation and Naming Convention of Gemfibrozil Ethyl Ester

The definitive structure of this compound is confirmed through various analytical techniques. Methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are crucial for characterizing the molecule and confirming its identity. nih.gov The crystalline sponge method has also been utilized for the structural elucidation of gemfibrozil and its metabolites, a technique that is particularly useful for compounds available in only trace amounts. uni-saarland.de

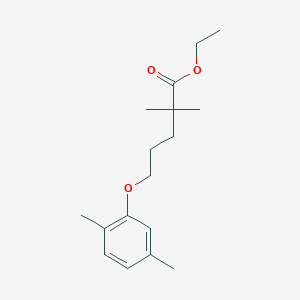

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, this compound is named ethyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate . nih.gov This name systematically describes the molecule's structure: the "ethyl" prefix indicates the ester group, and the remainder of the name details the parent carboxylic acid, gemfibrozil.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | ethyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate nih.gov |

| Molecular Formula | C₁₇H₂₆O₃ nih.gov |

| Molecular Weight | 278.4 g/mol nih.gov |

| CAS Number | 63258-18-4 nih.gov |

This foundational understanding of its chemistry, the reasoning behind its synthesis, and its precise structural identity are paramount for any further investigation into the properties and potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-6-19-16(18)17(4,5)10-7-11-20-15-12-13(2)8-9-14(15)3/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYZJKNPRVDWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCOC1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Gemfibrozil Ethyl Ester and Analogues

Direct Esterification Approaches to Gemfibrozil (B1671426) Ethyl Ester

Direct esterification represents the most straightforward pathway to gemfibrozil ethyl ester, typically involving the reaction of gemfibrozil with ethanol. The efficiency of this transformation is heavily reliant on the chosen catalytic system and reaction conditions.

Chemical Catalysis and Reaction Optimization

Traditional acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a common method for producing esters like this compound. This process typically involves heating the carboxylic acid (gemfibrozil) and the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the product, the removal of water is crucial. One practical approach for small-scale synthesis is to distill off the ester as it forms, which is effective because the ester often has the lowest boiling point in the reaction mixture.

Recent advancements have explored the use of various catalysts to improve yield and reaction conditions. For example, silica (B1680970) chloride has been demonstrated as an effective catalyst for both esterification of carboxylic acids and transesterification of esters. Similarly, scandium(III) triflate (Sc(OTf)₃) has been used to catalyze the direct transesterification of carboxylic esters with various alcohols, including ethanol.

Coupling Reagent-Mediated Esterification (e.g., NDTP-mediated synthesis)

Coupling reagents offer an alternative to traditional acid catalysis, often enabling milder reaction conditions and faster reaction times. Carbodiimides like DCC and EDC·HCl are well-known coupling reagents used in Steglich esterification, but concerns about their environmental and safety profiles have driven the search for more user-friendly alternatives.

A significant recent development is the use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a rapid and mild coupling reagent for esterification. This method allows for the synthesis of esters, including this compound, in as little as one minute under mild conditions. The reaction is effective in both alcoholic and non-alcoholic solvents. The proposed mechanism involves the formation of a highly reactive acyl thiocyanate (B1210189) intermediate from the carboxylic acid, which is then attacked by the alcohol to form the ester. NDTP is considered a more environmentally friendly option as it is odorless, easy to store, and the byproducts can be regenerated.

The NDTP-mediated synthesis of this compound has been demonstrated with good yields. The reaction conditions typically involve stirring a mixture of gemfibrozil, ethanol, and an additive with NDTP. The efficiency of this method highlights its potential for rapid and efficient ester synthesis.

| Coupling Reagent | Key Features | Reference |

| DCC, EDC·HCl | Traditional carbodiimides, effective but with environmental/safety concerns. | |

| NDTP | Rapid (1 min), mild conditions, odorless, recyclable byproducts. |

Enzymatic Esterification Techniques

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for ester synthesis. Lipases can catalyze esterification in non-aqueous environments and exhibit high chemo-, regio-, and enantioselectivity.

Candida antarctica lipase (B570770) B (CALB) is a widely used and robust enzyme for esterification reactions, available in both free and immobilized forms. Immobilization can enhance the stability and catalytic activity of the enzyme, especially in organic solvents. The enzymatic esterification of sorbic acid and glycerol (B35011) to produce glycerol sorbate (B1223678) has been successfully demonstrated using immobilized CALB in a solventless system.

Mechanochemical activation in a ball mill has also been explored for lipase-catalyzed esterification of lignin (B12514952) model compounds. CALB proved to be the most effective biocatalyst in these conditions, showing a high preference for the primary aliphatic hydroxyl groups. This technique offers a solvent-free approach to selective esterification. The choice of acyl donor is also important in enzymatic reactions, with isopropenyl acetate (B1210297) often being highly efficient.

Multi-Step Synthesis Pathways Involving Ester Intermediates

In some cases, the synthesis of this compound and its analogues involves multi-step pathways where an ester intermediate is formed and subsequently modified.

Precursor Derivatization and Subsequent Esterification Reactions

Multi-step syntheses often involve the preparation of a key intermediate that is later converted to the final product. For instance, one synthetic route to gemfibrozil involves the condensation of 2,5-dimethylphenol (B165462) with isobutyl 2,2-dimethyl-5-chlorovalerate, followed by hydrolysis to yield gemfibrozil. This isobutyl ester intermediate is a crucial component of this pathway.

Another approach involves the modification of the aromatic ring of gemfibrozil methyl ester. This can be achieved by creating diaryliodonium salts from the gemfibrozil methyl ester, which can then undergo various functionalization reactions such as etherification and esterification. This method allows for the introduction of different substituents onto the aromatic ring of the gemfibrozil scaffold.

Derivatization can also occur at the carboxylic acid end of the molecule. Gemfibrozil has been reacted with N-1-benzotriazolecarboxylic acid chloride to form gemfibrozil benzotriazolide. This activated intermediate readily reacts with alcohols to form the corresponding esters.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of gemfibrozil has been explored to investigate the stereochemical requirements for their biological activity. Chiral auxiliaries, such as (S)-4-(1-methylethyl)-2-oxazolidinone, have been used to synthesize optically active forms of gemfibrozil analogues. These methods allow for the preparation of compounds with specific stereochemistry at the α-position to the carboxylic group.

Lipase-mediated kinetic resolution is another powerful tool for obtaining enantiomerically pure compounds. This technique can be applied to the hydrolysis of racemic esters, where the enzyme selectively hydrolyzes one enanti

Exploration of Green Chemistry Principles in Ester Synthesis

The synthesis of this compound and its analogs is increasingly being viewed through the lens of green chemistry, a pivotal approach in modern chemical manufacturing that aims to reduce the environmental impact of chemical processes. This section delves into the application of green chemistry principles to the esterification processes involved in producing these compounds, focusing on the use of environmentally benign catalysts, alternative reaction media, and energy-efficient methodologies.

Traditional esterification methods, such as the Fischer-Speier esterification, often rely on strong mineral acids like sulfuric acid as catalysts. rsc.org While effective, these methods present significant environmental and handling challenges, including the generation of acidic waste streams and the potential for equipment corrosion. rsc.org In response, the development of greener alternatives has become a major focus of research.

One of the key strategies in greening the synthesis of esters is the replacement of hazardous catalysts with more environmentally friendly options. Solid acid catalysts, for instance, offer advantages such as easier separation from the reaction mixture, reusability, and reduced waste generation. A notable example is the use of a sulfonic acid-functionalized graphene oxide aerogel as an interfacial photothermal catalyst. researchgate.net This system has demonstrated the ability to drive esterification reactions to high conversion rates without the need for excess reactants or dehydrating agents, which are common in conventional methods and contribute to a higher E-factor (Environmental Factor). researchgate.net

Enzymatic catalysis represents another cornerstone of green ester synthesis. Lipases, in particular, have shown remarkable efficacy and selectivity in catalyzing esterification reactions under mild conditions. rsc.org A significant breakthrough is the use of commercially available, polymer-supported lipases like Novozym-435 for esterification in aqueous media. rsc.org This approach is particularly noteworthy as it utilizes water, the most environmentally benign solvent, as the reaction medium, a significant departure from traditional organic solvents. rsc.orgresearchgate.net The recyclability of both the enzyme and the aqueous medium further enhances the sustainability of this method. rsc.org Research has demonstrated the successful esterification of various pharmaceutically relevant compounds using this biocatalytic system. rsc.org

The choice of solvent is another critical aspect of green chemistry. researchgate.net Efforts are being made to replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. rsc.org A solvent-reagent selection guide for Steglich-type esterifications has been developed to promote the use of safer solvents. rsc.org Furthermore, solvent-free reaction conditions are being explored. For instance, a process for preparing Gemfibrozil involves the reaction of 2,5-dimethylphenol with a derivative in the absence of solvents, which significantly reduces waste. google.com

Novel coupling reagents that align with green chemistry principles are also emerging. One such reagent, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), facilitates rapid and efficient esterification under mild conditions. acs.org A key advantage of NDTP is its recyclability, which minimizes waste and aligns with the principles of a circular economy. acs.org Another environmentally responsible reagent, dipyridyldithiocarbonate (DPDTC), enables the synthesis of esters and thioesters with minimal waste generation, as the by-products are easily recyclable. rsc.org

The table below summarizes various green chemistry approaches applied to ester synthesis, highlighting the catalyst, solvent, and key findings.

Table 1: Green Chemistry Approaches in Ester Synthesis

| Methodology | Catalyst/Reagent | Solvent/Conditions | Key Findings | Citation |

|---|---|---|---|---|

| Interfacial Photothermal Catalysis | Sulfonic acid-functionalized graphene oxide aerogel | - | Achieves high conversion rates without excess reactants or dehydrants. | researchgate.net |

| Biocatalysis | Novozym-435 (polymer-supported lipase) | Water | Enables esterification in an aqueous medium with recyclable catalyst and solvent. | rsc.org |

| Solvent-Free Synthesis | Tetrabutylammonium bromide | No solvent | Reduces waste by eliminating the need for a reaction solvent. | google.com |

| Novel Coupling Reagent | 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Alcoholic and non-alcoholic solvents | Allows for rapid ester synthesis (within 1 minute) with a recyclable reagent. | acs.org |

| Environmentally Responsible Reagent | Dipyridyldithiocarbonate (DPDTC) | Concentrated EtOAc or aqueous micellar conditions | Generates high yields of esters with minimal and recyclable waste products. | rsc.org |

| Steglich Esterification | N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) | Greener solvent alternatives to DCM and DMF | Provides a framework for selecting safer solvents in a widely used esterification method. | rsc.org |

The exploration of these advanced synthetic methodologies underscores a clear trend towards more sustainable and environmentally conscious practices in the synthesis of this compound and its analogs. By embracing the principles of green chemistry, the pharmaceutical industry can significantly reduce its environmental footprint while maintaining high efficiency and product quality. researchgate.net

Comprehensive Analytical Characterization of Gemfibrozil Ethyl Ester

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the precise molecular structure of Gemfibrozil (B1671426) Ethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR: The proton NMR spectrum of Gemfibrozil Ethyl Ester displays characteristic signals that confirm the presence of all its proton environments. The ethyl group protons typically appear as a triplet and a quartet, while the methyl groups on the pentanoic acid chain and the aromatic ring show distinct singlets. Protons on the aromatic ring exhibit signals in the aromatic region of the spectrum.

¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by identifying each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the quaternary carbons, the carbons of the aromatic ring, and the methyl and methylene (B1212753) carbons of the ethyl and pentanoate moieties.

| ¹H-NMR Data | ¹³C-NMR Data |

| Data not available in search results. | Data not available in search results. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed for the accurate determination of the molecular weight and elemental composition of this compound. This technique provides a high-resolution mass-to-charge ratio, confirming the molecular formula C17H26O3. nih.gov The exact mass measurement helps to distinguish the compound from others with the same nominal mass, thus verifying its identity. tdl.org

| HRMS Data | |

| Molecular Formula | C17H26O3 nih.gov |

| Molecular Weight | 278.4 g/mol nih.gov |

| Exact Mass | 278.18819469 Da nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

FTIR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key vibrational frequencies include the C=O stretch of the ester group, C-O stretches, aromatic C=C stretches, and C-H stretches of the alkyl and aromatic moieties. These vibrational signatures serve as a fingerprint for the compound's functional group composition. google.comresearchgate.net

| FTIR Data |

| Data not available in search results. |

Advanced Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary tool for determining the purity of this compound and for the analysis of non-volatile impurities. A typical reversed-phase HPLC method would utilize a C8 or C18 column. ijariie.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either isocratic or gradient mode. ijariie.comrjptonline.org Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, such as 276 nm. ijariie.com Method validation ensures the procedure is accurate, precise, linear, and specific for its intended purpose. ijariie.com

| HPLC Method Parameters | |

| Column | Agilent Zorbax C8 (150 × 4.6mm, 5µ) ijariie.com |

| Mobile Phase | Methanol, 0.05% OPA, Water (40:60) ijariie.com |

| Flow Rate | 0.7 mL/min ijariie.com |

| Detection | 276 nm ijariie.com |

| Retention Time | 5.158 min ijariie.com |

| Linearity Range | 30-450 µg/ml ijariie.com |

| Recovery | 99.5% ijariie.com |

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents Analysis

GC is the preferred method for the analysis of volatile organic impurities, including residual solvents from the synthesis process and potential volatile byproducts. researchgate.net A GC system coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for this purpose. researchgate.netmdpi.com The use of a capillary column with a suitable stationary phase allows for the separation of volatile compounds based on their boiling points and polarities. This analysis is crucial for ensuring that the final product meets the stringent limits for residual solvents set by regulatory agencies. researchgate.netresearchgate.netmdpi.com Recent studies have highlighted the development of sensitive GC-MS/MS methods for detecting trace-level genotoxic impurities, such as allyl chloride, which could potentially be present from the synthesis of related compounds. researchgate.netmdpi.comgrafiati.com

| GC-MS/MS Method for Allyl Chloride Impurity | |

| Column | USP phase G27 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.5 µm film thickness mdpi.com |

| Carrier Gas | Helium (He) mdpi.com |

| Flow Rate | 2.0 mL/min mdpi.com |

| Elution | Thermal gradient program mdpi.com |

| Limit of Detection (LOD) | 0.005 ppm mdpi.com |

| Limit of Quantification (LOQ) | 0.01 ppm mdpi.com |

Micellar Electrokinetic Capillary Chromatography (MEKC) for Fibrate Ester Separation

Micellar Electrokinetic Capillary Chromatography (MEKC) is a sophisticated analytical technique that merges the principles of electrophoresis and chromatography to enable the separation of a wide array of compounds. globalresearchonline.net It is a variant of Capillary Electrophoresis (CE) specifically designed to extend the applicability of CE to neutral analytes, which lack their own electrophoretic mobility and cannot be separated by conventional Capillary Zone Electrophoresis (CZE). nih.govnih.gov The technique achieves this by introducing a surfactant, such as Sodium Dodecyl Sulphate (SDS), into the buffer solution at a concentration above its critical micelle concentration (CMC). globalresearchonline.netwikipedia.org This leads to the formation of micelles, which act as a pseudo-stationary phase. The separation is then based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase. nih.govwikipedia.org

MEKC is particularly well-suited for the analysis of fibrate mixtures that contain both acidic drugs and their neutral ester derivatives. Fibrates like bezafibrate (B1666932) and gemfibrozil possess an ionizable carboxyl group, allowing for their separation by CZE. farmaciajournal.com However, fibrate esters, such as clofibrate (B1669205) and fenofibrate, are neutral from an electrophoretic standpoint and would otherwise migrate with the electroosmotic flow (EOF) without separation. farmaciajournal.comresearchgate.net MEKC overcomes this limitation, enabling the simultaneous determination of both ionizable and neutral fibrates. farmaciajournal.com

In a study on the simultaneous separation of four fibrates, MEKC was successfully employed. The optimized conditions utilized a borate (B1201080) buffer containing SDS at a pH of 9.3, which provided the best results as the apparent mobilities of the analytes were highest at this alkaline pH. farmaciajournal.com The separation of all four fibrates was achieved in under four minutes, with a migration order of bezafibrate, gemfibrozil, clofibrate, and fenofibrate. farmaciajournal.com The method's selectivity was demonstrated by the absence of interference from formulation excipients. farmaciajournal.com

Table 1: Optimized MEKC Conditions for Fibrate Separation

| Parameter | Optimized Condition |

|---|---|

| Buffer | Borate Buffer with SDS |

| pH | 9.3 |

| Voltage | +20 kV |

| Temperature | 20°C |

| Injection | 50 mbar for 1 second |

| Detection | UV at 210 nm |

| Analysis Time | ~4 minutes |

Data sourced from a study on the simultaneous determination of fibrates. farmaciajournal.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies on Gemfibrozil Esters

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. nih.govfrontiersin.org These techniques are instrumental in drug discovery and development, as they can predict the properties of new or untested molecules, thereby refining synthetic targets. researchgate.net The fundamental principle involves converting a molecular structure into numerical descriptors, which can be topological, electronic, or thermodynamic in nature, and then using statistical methods like regression analysis to build a predictive model. frontiersin.orgacs.org

The descriptors employed in the study included:

Wiener number (W): A topological index of a molecule, defined as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph.

Connectivity index (¹χv): A topological index that reflects the degree of branching in a molecule.

Relative molecular mass (Mr): The mass of a molecule calculated from the atomic masses of its constituent atoms. nih.gov

Van der Waals volume (Vw): The volume occupied by a molecule. nih.gov

Lipophilicity parameters (log P and RM): These parameters measure the lipophilicity or hydrophobicity of a compound, which is crucial for its pharmacokinetic behavior. nih.gov

By analyzing the correlation between these descriptors and the experimental properties of the gemfibrozil esters, the study aimed to create a model that could predict the properties of other related derivatives. nih.gov

Table 2: Descriptors Used in QSPR Study of Gemfibrozil Esters

| Descriptor Type | Descriptor Name | Symbol |

|---|---|---|

| Topological | Wiener number | W |

| Topological | Connectivity index | ¹χv |

| Physicochemical | Relative molecular mass | Mr |

| Physicochemical | Van der Waals volume | Vw |

| Physicochemical | Lipophilicity parameter | log P / RM |

Descriptors sourced from a QSPR study on gemfibrozil derivatives. nih.gov

Preclinical Pharmacological and Biochemical Investigations of Gemfibrozil Ethyl Ester

In Vitro Receptor Interaction Profiling

Gemfibrozil (B1671426), the active form of its ethyl ester derivative, is a well-established agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govresearchgate.net PPARα is a nuclear receptor that functions as a critical transcription factor in regulating the expression of genes involved in lipid and lipoprotein metabolism. nih.gov

In preclinical studies using various cell systems, the activation of PPARα by gemfibrozil initiates a cascade of metabolic events. Upon binding, gemfibrozil induces a conformational change in the PPARα receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. mdpi.com This interaction modulates the transcription of numerous genes essential for fatty acid uptake, activation, and oxidation. mdpi.commdpi.com Studies in human hepatoma SMMC-7721 cells have demonstrated that treatment with gemfibrozil leads to a significant upregulation of PPARα protein expression, confirming its role as a key activator in hepatic cells. nih.gov

The agonistic activity of gemfibrozil on PPARα is fundamental to its lipid-modifying effects observed in preclinical models. This activation is a primary mechanism driving the reduction of triglycerides. mdpi.com While direct studies on Gemfibrozil Ethyl Ester's binding affinity are less common, it is generally understood to function as a prodrug that is hydrolyzed to the active gemfibrozil acid form to exert its PPARα-mediated effects.

Beyond its classical role as a PPARα agonist, gemfibrozil has been identified as a direct, nitric oxide (NO)- and heme-independent activator of soluble guanylyl cyclase (sGC). dntb.gov.uanih.gov The sGC enzyme is a key component in the NO signaling pathway, and its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in processes such as vasodilation. nih.gov

However, structure-activity relationship studies have revealed that the chemical form of the molecule is critical for this activity. Specifically, esterification of the carboxylic acid group, as in this compound, is detrimental to sGC activation. Research has demonstrated that a derivative carrying an ethyl pentanoate ester, instead of the free pentanoic acid, fails to activate sGC. nih.gov This finding highlights that the intact carboxyl group is crucial for gemfibrozil's interaction with and activation of the sGC enzyme. nih.gov

This distinction is significant, indicating that while gemfibrozil possesses this unique sGC-activating property among fibrates, its esterified prodrug, this compound, does not share this direct molecular action prior to its hydrolysis. dntb.gov.uanih.gov

| Compound | Functional Group | sGC Activation | Reference |

|---|---|---|---|

| Gemfibrozil | Carboxylic Acid | Yes | nih.gov |

| This compound | Ethyl Ester | No | nih.gov |

Cellular and Molecular Mechanisms of Action in Preclinical Models

In preclinical models, gemfibrozil exerts profound effects on lipid metabolism, primarily in hepatic cells. Acting through PPARα, it orchestrates a reduction in triglyceride levels by influencing multiple pathways. nih.gov Gemfibrozil enhances the catabolism of triglyceride-rich lipoproteins by increasing the synthesis of lipoprotein lipase (B570770) (LPL), a key enzyme in hydrolyzing triglycerides. drugbank.com

Furthermore, gemfibrozil inhibits peripheral lipolysis and reduces the uptake of free fatty acids by the liver, which in turn decreases the substrate available for hepatic triglyceride production. drugbank.com Investigations using human hepatoma SMMC-7721 cells cultured to simulate steatosis showed that gemfibrozil treatment significantly attenuated the excessive accumulation of intracellular triglycerides. nih.gov This effect is linked to the enhancement of fatty acid oxidation pathways governed by PPARα. nih.gov While adipose cells are also involved in lipid homeostasis, much of the direct regulatory action of gemfibrozil described in preclinical literature is centered on hepatic lipid metabolism. nih.gov

The molecular mechanism of gemfibrozil involves the significant modulation of gene expression profiles that are central to maintaining lipid homeostasis.

Lipoprotein Lipase (LPL): As a PPARα agonist, gemfibrozil upregulates the expression of the LPL gene. drugbank.com Increased LPL activity enhances the clearance of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons. mdpi.com

Apolipoprotein C-III (ApoC-III): Gemfibrozil has been shown to decrease the expression of ApoC-III. ApoC-III is an inhibitor of LPL, so its downregulation further promotes LPL-mediated triglyceride hydrolysis. researchgate.net

Sterol Regulatory Element-Binding Protein 1 (SREBP1): Studies in oleate-treated human hepatoma cells revealed that gemfibrozil treatment led to an upregulation of SREBP1 protein. nih.gov SREBP1 is a key transcription factor that controls genes involved in the synthesis of fatty acids and triglycerides. In this specific cellular model of steatosis, gemfibrozil's influence on SREBP1 was associated with increased expression of downstream genes like LIPIN1 and diacylglycerol O-acyltransferase 1 (DGAT1), ultimately contributing to the regulation of lipid synthesis and secretion. nih.gov

Apolipoprotein A-I (ApoA-I): In the human hepatoblastoma cell line Hep G2, gemfibrozil was found to increase the steady-state levels of ApoA-I mRNA. nih.govdntb.gov.ua This effect was not due to increased gene transcription but rather to a 2.2-fold increase in the mRNA's half-life, leading to enhanced synthesis and secretion of ApoA-I, the major protein component of high-density lipoprotein (HDL). nih.govdntb.gov.ua

| Gene/Protein | Effect of Gemfibrozil | Metabolic Consequence | Reference |

|---|---|---|---|

| LPL | Upregulation | Increased triglyceride clearance | drugbank.com |

| ApoC-III | Downregulation | Reduced inhibition of LPL | researchgate.net |

| SREBP1 | Upregulation | Regulation of lipid synthesis/secretion | nih.gov |

| ApoA-I | Increased mRNA stability | Increased HDL particle synthesis | nih.gov |

Beyond its lipid-regulating functions, gemfibrozil has demonstrated anti-inflammatory and antioxidant properties in various preclinical settings. nih.govresearchgate.net

Anti-inflammatory Activity: In cultured brain cells, including microglia and astrocytes, gemfibrozil has been shown to reduce the production of proinflammatory cytokines. nih.gov Further studies have indicated that gemfibrozil can suppress Mabc-induced inflammatory responses in a PPARα-dependent manner in bone marrow-derived macrophages. mdpi.com It has also been shown to upregulate anti-inflammatory molecules such as suppressor of cytokine signaling 3 (SOCS3) and interleukin-1 receptor antagonist (IL-1Ra) in brain cells. nih.gov

Antioxidant Activity: A metabolite of gemfibrozil, 5-(4-hydroxy-2,5-dimethyl-phenoxy)-2,2-dimethyl pentanoic acid (M1), has been investigated for its antioxidant properties. In in vitro studies, this metabolite was shown to inhibit the oxidative modification of low-density lipoprotein (LDL) in a dose-dependent manner. teikyo.jp This suggests that metabolites of gemfibrozil may contribute to its antiatherogenic effects through direct antioxidant action. teikyo.jp Other studies have also reported that gemfibrozil can modulate the antioxidant defense system by inducing enzymes like superoxide (B77818) dismutase (SOD) and catalase in preclinical models. nih.gov

Enzymatic Hydrolysis and Bioactivation Studies of this compound

The bioactivation of an ester prodrug like this compound is anticipated to occur through enzymatic hydrolysis to its active carboxylic acid form, Gemfibrozil Acid. This conversion is a critical step for the therapeutic activity of the compound.

In vitro studies on the hydrolysis of Gemfibrozil 2-hydroxyethyl ester (GHEE) have been conducted in biological matrices to evaluate its stability and conversion to the active drug. These studies are essential for predicting the in vivo behavior of the ester. The hydrolysis of GHEE was found to be significantly faster in liver homogenate compared to plasma, suggesting a primary role of hepatic esterases in the bioactivation process.

The kinetic parameters of GHEE hydrolysis are summarized in the table below.

| Biological Matrix | Half-life (t½) |

| Plasma | 26.75 hours |

| Liver Homogenate | 48.13 minutes |

This interactive data table is based on available research findings for Gemfibrozil 2-hydroxyethyl ester.

The primary active metabolite expected from the hydrolysis of this compound is Gemfibrozil Acid. Following the incubation of the related compound, Gemfibrozil 2-hydroxyethyl ester (GHEE), in in vitro biological systems, the formation of Gemfibrozil Acid would be confirmed and quantified using validated analytical methods such as high-performance liquid chromatography (HPLC).

Research on a codrug of gemfibrozil, which hydrolyzes to GHEE, has demonstrated the subsequent liberation of Gemfibrozil. It is expected that in vivo, the ester would be converted to Gemfibrozil in the liver.

The table below outlines the expected metabolite from the hydrolysis of this compound.

| Prodrug | Active Metabolite | Method of Identification |

| This compound | Gemfibrozil Acid | HPLC |

This interactive data table illustrates the expected metabolic pathway.

In Vitro and Preclinical Metabolic Fate of Gemfibrozil Ethyl Ester

Phase I Biotransformation Pathways

Phase I metabolism of Gemfibrozil (B1671426), the active form of Gemfibrozil Ethyl Ester, involves oxidative reactions primarily mediated by the cytochrome P450 system, alongside the initial ester hydrolysis.

Following the hydrolysis of the ester, Gemfibrozil undergoes oxidation. mdpi.com In vitro studies using microsomal incubations and rat primary hepatocytes have identified several oxidative metabolites. nih.gov Key pathways include the formation of a benzylic alcohol metabolite (M1) and a phenol (B47542) metabolite (M2). nih.gov The formation of these metabolites is dependent on the presence of NADPH, confirming the involvement of the cytochrome P450 enzyme system. nih.gov Further studies have shown that the glucuronide conjugate of gemfibrozil can also be a substrate for CYP2C8, which transforms it into a hydroxylated metabolite, with oxidation occurring on the dimethylphenoxy moiety. nih.govsemanticscholar.org

The initial and critical step in the metabolism of this compound is the cleavage of its ethyl ester bond. This reaction is catalyzed by esterase enzymes (EC 3.1.1.1), which are ubiquitously found in various biological matrices, including liver microsomes and plasma. nih.gov This hydrolysis converts this compound into its active carboxylic acid form, Gemfibrozil, and ethanol. Ethyl esters are generally considered susceptible to cleavage by human carboxylesterases, making this a rapid and efficient conversion process in preclinical models. nih.gov This metabolic activation is essential, as the subsequent Phase I and Phase II reactions occur on the Gemfibrozil molecule.

Phase II Conjugation Pathways

After Phase I oxidation, Gemfibrozil and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, which facilitate their excretion.

Glucuronidation is a major metabolic pathway for Gemfibrozil. mdpi.comnih.gov The primary enzyme responsible for this conjugation is UDP-glucuronosyltransferase 2B7 (UGT2B7). mdpi.com This reaction results in the formation of an acyl-glucuronide, specifically Gemfibrozil 1-O-β-glucuronide (GG), which is the major circulating metabolite. nih.govnih.gov In studies using sandwich-cultured human hepatocytes (SCHH), the glucuronidation of Gemfibrozil was characterized with affinity constants (Km) of 7.9 and 61.4 μM. nih.gov This glucuronide metabolite is not only a product of detoxification but also a significant perpetrator of drug-drug interactions. nih.govnih.gov

In addition to glucuronidation, sulfation represents another Phase II pathway. Preclinical studies have shown that the benzylic alcohol metabolite (M1) of Gemfibrozil can be further metabolized via sulfation. nih.gov This reaction, mediated by sulfotransferases, produces a sulfate (B86663) conjugate that is chemically reactive. nih.gov The reactivity of this sulfate metabolite was demonstrated by the detection of a glutathione (B108866) (GSH) conjugate (M3) in cultured rat hepatocytes, indicating that the sulfate ester can act as an electrophile and bind to biological nucleophiles like glutathione. nih.gov This metabolic activation pathway, involving sequential CYP-mediated oxidation and sulfotransferase-mediated sulfation, points to the formation of a potentially toxic reactive metabolite. nih.gov

Preclinical Drug-Drug Interaction Potential (In Vitro Models)

In vitro models have been crucial in elucidating the significant drug-drug interaction (DDI) potential of Gemfibrozil and its primary metabolite. The interactions are complex, with both the parent drug and its glucuronide conjugate inhibiting various metabolic enzymes.

Gemfibrozil itself is a potent competitive inhibitor of CYP2C9, with a reported Ki value of 5.8 µM. mdpi.comnih.gov It also demonstrates inhibitory effects on CYP2C19 and CYP1A2, though to a lesser extent. mdpi.comnih.gov

However, the most clinically significant interaction arises from its major metabolite, Gemfibrozil 1-O-β-glucuronide. nih.gov This metabolite is a potent, mechanism-based (time-dependent) inactivator of CYP2C8. mdpi.comnih.gov In vitro studies using human liver microsomes showed that the IC50 value for CYP2C8 inhibition by the glucuronide metabolite decreased significantly from 24 µM to 1.8 µM after a 30-minute pre-incubation with NADPH, which is characteristic of mechanism-based inhibition. nih.gov The inactivation of CYP2C8 by Gemfibrozil 1-O-β-glucuronide proceeds with a KI of 20 to 52 µM and a kinact of 0.21 min-1. nih.gov This potent and irreversible inhibition of CYP2C8 is the primary mechanism behind the clinically observed interactions with CYP2C8 substrate drugs. mdpi.comnih.gov Furthermore, the glucuronide metabolite is also an inhibitor of the hepatic uptake transporter OATP1B1. nih.gov

| Inhibitor | Target Enzyme/Transporter | Inhibition Type | Kinetic Parameter (Value) | Reference |

|---|---|---|---|---|

| Gemfibrozil | CYP2C9 | Competitive | Ki (5.8 µM) | mdpi.comnih.gov |

| Gemfibrozil | CYP2C19 | Competitive | Ki (24 µM) | mdpi.comnih.gov |

| Gemfibrozil | CYP1A2 | Competitive | Ki (82 µM) | nih.gov |

| Gemfibrozil 1-O-β-glucuronide | CYP2C8 | Mechanism-Based (Time-Dependent) | IC50 (1.8 µM, after pre-incubation) | nih.gov |

| Gemfibrozil 1-O-β-glucuronide | CYP2C8 | Mechanism-Based (Time-Dependent) | KI (20 - 52 µM) | nih.gov |

| Gemfibrozil 1-O-β-glucuronide | CYP2C8 | Mechanism-Based (Time-Dependent) | kinact (0.21 min-1) | nih.gov |

| Gemfibrozil 1-O-β-glucuronide | OATP1B1 | Inhibition | Not Specified | nih.gov |

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C8)

No data is currently available in the scientific literature regarding the inhibitory effects of this compound on Cytochrome P450 enzymes, including CYP2C8. Research has extensively documented that gemfibrozil itself is a weak inhibitor of CYP2C8, while its glucuronide metabolite is a potent mechanism-based inhibitor of this enzyme. nih.govnih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Modulation of Drug Transporters (e.g., OATP1B1)

Similarly, there is no available information on the modulation of drug transporters, such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1), by this compound. Studies have shown that gemfibrozil can inhibit OATP1B1, potentially leading to drug-drug interactions. nih.govresearchgate.netnih.gov Nevertheless, the interaction of this compound with OATP1B1 or other drug transporters has not been reported in the reviewed literature.

Comparative Preclinical Pharmacodynamics of Gemfibrozil Ethyl Ester

Comparative In Vitro Efficacy and Potency with Gemfibrozil (B1671426) (Acid Form)

The primary mechanism through which Gemfibrozil exerts its lipid-lowering effects is the activation of PPARα. wikipedia.orgdrugbank.com This activation leads to a cascade of downstream events, including the modulation of genes involved in fatty acid oxidation and lipoprotein metabolism. spandidos-publications.comdrugbank.com

While direct comparative in vitro studies on the efficacy and potency of Gemfibrozil Ethyl Ester at the PPARα receptor are not extensively available in publicly accessible literature, it is widely understood that ester prodrugs are often pharmacologically inactive or significantly less active than their corresponding acid forms. The prevailing scientific understanding is that this compound is hydrolyzed in vivo to its active form, Gemfibrozil, which is then responsible for the observed pharmacological effects.

The rationale behind the use of an ethyl ester prodrug is typically to enhance oral bioavailability by increasing lipophilicity, which facilitates absorption from the gastrointestinal tract. Following absorption, the ester is cleaved by esterases in the plasma, liver, or other tissues to release the active carboxylic acid. Therefore, the in vitro efficacy of this compound as a PPARα agonist is presumed to be negligible until it is converted to Gemfibrozil. The true measure of its effectiveness in a biological system is realized after this metabolic conversion.

Comparative Effects on Cellular Signaling Pathways and Metabolic Markers

The activation of PPARα by Gemfibrozil initiates a complex series of changes in cellular signaling pathways and metabolic markers. These include:

Increased Lipoprotein Lipase (B570770) Activity: Gemfibrozil increases the expression of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, leading to their clearance from the plasma. drugbank.comnih.gov

Reduced Apolipoprotein C-III (ApoC-III) Production: Gemfibrozil decreases the hepatic production of ApoC-III, an inhibitor of lipoprotein lipase. This further enhances the catabolism of triglyceride-rich lipoproteins.

Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the mitochondrial and peroxisomal beta-oxidation of fatty acids in the liver and other tissues. spandidos-publications.com

Increased HDL Cholesterol and Apolipoproteins A-I and A-II: Gemfibrozil treatment has been shown to increase the synthesis of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels. nih.gov

As this compound is the prodrug of Gemfibrozil, its effects on these cellular signaling pathways and metabolic markers are expected to be indirect and dependent on its conversion to the active acid form. In vitro, in cell-based assays, the observed effects would likely be delayed or diminished compared to direct application of Gemfibrozil, as the ester would first need to be hydrolyzed by cellular esterases. The magnitude of the effect would be contingent on the rate and extent of this conversion within the specific cell type being studied.

Evaluation of Novel Pharmacological Activities or Selectivity Profiles Unique to the Ester Form

A significant finding in the comparative pharmacology of Gemfibrozil and its ethyl ester is the differential activity on soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. Research has demonstrated that Gemfibrozil, the active acid form, can directly activate sGC in a nitric oxide- and heme-independent manner. nih.gov This activity is not shared by other fibrates and may contribute to the cardiovascular benefits observed with Gemfibrozil beyond its lipid-lowering effects. nih.gov

Crucially, the same study revealed that This compound does not activate sGC . nih.gov This indicates that the free carboxyl group of Gemfibrozil is an essential structural feature for this novel pharmacological activity. This finding highlights a distinct difference in the pharmacological profile of the ester form compared to the active acid. While the primary lipid-regulating effects are contingent on the conversion to Gemfibrozil, the lack of sGC activation by the ester form itself is a notable point of differentiation.

This observation underscores the importance of the chemical structure in determining the full spectrum of a drug's activity. While the esterification of Gemfibrozil serves a pharmacokinetic purpose, it simultaneously ablates a distinct pharmacological action of the parent molecule.

Future Directions and Research Gaps for Gemfibrozil Ethyl Ester Research

Elucidation of Comprehensive Structure-Activity Relationships for Ester Derivatives

A fundamental gap in the current understanding of Gemfibrozil (B1671426) Ethyl Ester lies in the limited data on its comprehensive structure-activity relationships (SAR). While SAR studies have been conducted for gemfibrozil and some of its derivatives, a systematic exploration of how modifications to the ester group impact pharmacological activity is lacking. researchgate.netnih.gov Future research must focus on synthesizing a series of ester analogues and systematically evaluating their biological activities. This would involve modifying the length and branching of the alkyl chain of the ester, as well as introducing various functional groups.

Key research objectives in this area should include:

Synthesis of a diverse library of gemfibrozil ester derivatives.

In vitro evaluation of the derivatives for their activity on key molecular targets , such as Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies to correlate physicochemical properties with biological activity. nih.gov

These studies will be instrumental in identifying derivatives with optimized potency, selectivity, and metabolic stability.

Table 1: Proposed Modifications for Gemfibrozil Ester Derivatives in SAR Studies

| Modification Site | Proposed Chemical Alterations | Rationale for Investigation |

|---|---|---|

| Ester Alkyl Chain | Varying chain length (methyl, propyl, butyl, etc.) | To assess the impact of lipophilicity on cell permeability and target engagement. |

| Ester Alkyl Chain | Introducing branching (isopropyl, isobutyl, etc.) | To investigate how steric hindrance affects enzymatic hydrolysis and receptor binding. |

| Ester Alkyl Chain | Incorporation of cyclic moieties (cyclohexyl, etc.) | To explore the influence of conformational rigidity on biological activity. |

| Phenyl Ring | Substitution with electron-withdrawing or -donating groups | To modulate the electronic properties of the molecule and its interaction with the target. |

Development of Advanced In Vitro and Ex Vivo Models for Pharmacological Evaluation

The preclinical evaluation of Gemfibrozil Ethyl Ester has largely relied on traditional cell culture and animal models. While informative, these models may not fully recapitulate the complexity of human physiology and disease. nih.gov There is a pressing need to develop and utilize more sophisticated in vitro and ex vivo models to obtain more predictive data on the compound's efficacy and mechanism of action. rug.nl

Future research should prioritize the use of:

Three-dimensional (3D) cell culture models , such as spheroids and organoids, which better mimic the tissue microenvironment. nih.gov

Organ-on-a-chip (OOC) platforms that can simulate the function of human organs, such as the liver and intestine, allowing for the study of drug metabolism and transport in a more physiologically relevant context. nih.gov

Ex vivo models using human tissues , such as precision-cut liver slices, to assess the compound's effects on hepatic lipid metabolism. mdpi.comcardiomedex.com

These advanced models will provide a more nuanced understanding of the pharmacological profile of this compound and facilitate a more seamless translation of preclinical findings to clinical applications. mdpi.com

Table 2: Advanced Models for Pharmacological Evaluation of this compound

| Model Type | Specific Application for this compound | Potential Insights |

|---|---|---|

| 3D Liver Organoids | Evaluation of effects on hepatic steatosis models. | More accurate prediction of efficacy in non-alcoholic fatty liver disease (NAFLD). researchgate.net |

| Gut-on-a-Chip | Assessment of intestinal absorption and metabolism. | Understanding of oral bioavailability and first-pass metabolism. nih.gov |

| Isolated Perfused Heart (ex vivo) | Investigation of direct cardiac effects. | Elucidation of potential cardiovascular benefits independent of lipid-lowering. cardiomedex.com |

| Human Skin Explants (ex vivo) | Evaluation of topical delivery and anti-inflammatory effects. | Exploration of new therapeutic applications in dermatology. |

Application of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to investigate the molecular interactions of this compound at an atomic level. nih.gov These in silico approaches can provide valuable insights into the compound's binding to its targets, its conformational dynamics, and its interactions with biological membranes, thereby guiding rational drug design and optimization. eurjchem.comethz.ch

Key areas for the application of computational methods include:

Molecular docking studies to predict the binding mode of this compound and its derivatives to PPARα and other potential targets.

MD simulations to explore the stability of the ligand-receptor complex and to understand the allosteric effects of binding. nih.gov

Free energy calculations to estimate the binding affinity of different ester analogues, helping to prioritize compounds for synthesis and experimental testing.

Integrating these computational approaches into the research workflow can significantly accelerate the discovery and development of novel gemfibrozil-based therapeutics. ethz.chchemrxiv.org

Table 3: Computational Approaches for this compound Research

| Computational Method | Research Question to be Addressed | Expected Outcome |

|---|---|---|

| Molecular Docking | How does this compound bind to the active site of PPARα? | A predictive model of the binding pose, identifying key interactions. |

| Molecular Dynamics (MD) Simulations | What are the conformational changes in PPARα upon binding of the ester? | Understanding of the dynamic nature of the ligand-receptor interaction. eurjchem.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | What is the precise mechanism of ester hydrolysis by metabolic enzymes? | Detailed insight into the enzymatic reaction mechanism at the electronic level. |

| ADMET Prediction | What are the likely absorption, distribution, metabolism, excretion, and toxicity properties? | Early-stage risk assessment and guidance for chemical modification. |

Exploration of this compound in Non-Lipid-Related Disease Models

The parent compound, gemfibrozil, has been shown to exert effects beyond lipid regulation, including anti-inflammatory actions and the ability to act as a nitric oxide (NO)- and heme-independent activator of soluble guanylyl cyclase (sGC). nih.govmdpi.com These findings suggest that this compound may also have therapeutic potential in a range of non-lipid-related diseases. A significant research gap exists in the systematic exploration of the compound in these alternative disease models.

Future research should investigate the efficacy of this compound in preclinical models of:

Neurodegenerative diseases , where its anti-inflammatory and potential neuroprotective effects could be beneficial. Research on gemfibrozil has shown promise in a mouse model of Tay-Sachs disease. mdpi.com

Cardiovascular diseases , not only through lipid modulation but also via direct effects on vascular function and platelet aggregation, potentially linked to sGC activation. nih.gov

Inflammatory disorders , such as non-alcoholic steatohepatitis (NASH), where its PPARα agonism and anti-inflammatory properties may be of therapeutic value. researchgate.net

Certain cancers , as some studies have suggested that PPARα agonists can influence tumor growth and angiogenesis.

A thorough investigation into these areas could significantly broaden the therapeutic applications of this compound.

Table 4: Potential Non-Lipid-Related Therapeutic Areas for this compound

| Disease Area | Potential Mechanism of Action | Relevant Preclinical Models |

|---|---|---|

| Tay-Sachs Disease | Reduction of glial inflammation and glycoconjugate storage. mdpi.com | Transgenic mouse models of Tay-Sachs disease. |

| Parkinson's Disease | Protection of dopaminergic neurons. researchgate.net | Animal models of Parkinson's disease. |

| Cardiovascular Protection | Activation of soluble guanylyl cyclase (sGC), leading to vasodilation. nih.gov | Ex vivo aortic ring relaxation assays, models of hypertension. |

| Non-alcoholic Steatohepatitis (NASH) | PPARα activation leading to reduced hepatic lipid accumulation and inflammation. researchgate.net | In vitro and in vivo models of NAFLD/NASH. |

Q & A

Q. What are the established synthetic pathways for Gemfibrozil Ethyl Ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of gemfibrozil with ethanol under acidic catalysis. Critical parameters include temperature (optimal range: 60–80°C), molar ratio of reactants (gemfibrozil:ethanol ≈ 1:3), and catalyst concentration (e.g., sulfuric acid at 1–2% v/v). Purity is assessed using HPLC with UV detection (λ = 254 nm), ensuring residual solvents and unreacted precursors are below pharmacopeial limits .

Q. How does this compound modulate lipid metabolism at the molecular level?

The compound primarily activates peroxisome proliferator-activated receptor alpha (PPAR-α), enhancing lipoprotein lipase activity and fatty acid β-oxidation. Methodologically, in vitro assays (e.g., PPAR-α luciferase reporter gene assays in HepG2 cells) and in vivo rodent models with high-fat diets are used to quantify triglyceride (TG) reduction. Dose-response relationships are validated via plasma TG measurements using enzymatic colorimetry .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For plasma samples, protein precipitation with acetonitrile (1:3 v/v) followed by reverse-phase chromatography (C18 column) achieves >95% recovery. Calibration curves (1–500 ng/mL) with deuterated internal standards (e.g., gemfibrozil-d6) ensure precision (CV < 15%) .

Advanced Research Questions

Q. How should researchers design studies to investigate drug-drug interactions (DDIs) between this compound and CYP2C8 substrates?

A physiologically based pharmacokinetic (PBPK) model is critical. For example, co-administer this compound (600 mg BID) with repaglinide (CYP2C8 substrate) in healthy volunteers. Serial plasma sampling over 24 hours quantifies repaglinide AUC and Cmax changes. Model validation requires comparison with clinical DDI data, ensuring prediction errors < 1.5-fold .

Q. How can conflicting data on this compound’s renal safety profile be reconciled in preclinical and clinical studies?

Preclinical rodent studies often underestimate renal risks due to species-specific metabolic differences. In humans, retrospective cohort analyses of patients with chronic kidney disease (CKD) (eGFR < 60 mL/min/1.73 m²) show elevated myotoxicity when combined with statins. Advanced methodologies include propensity score matching to adjust for confounders (e.g., age, diabetes status) and Bayesian meta-analyses to quantify risk gradients .

Q. What experimental strategies optimize this compound’s therapeutic efficacy while minimizing off-target effects in comorbid populations (e.g., diabetes + hyperlipidemia)?

Utilize factorial design trials. For example, a 2x2 design comparing:

- Group 1 : this compound + atorvastatin

- Group 2 : Omega-3 ethyl esters + atorvastatin

- Group 3 : this compound monotherapy

- Group 4 : Placebo Primary endpoints: TG reduction (%), HbA1c change, and creatine kinase levels. Covariate-adjusted mixed models account for baseline lipid profiles and renal function .

Q. How do polymorphisms in SLCO1B1 and CYP2C8 influence this compound pharmacokinetics, and how should this inform clinical trial stratification?

Genotype-stratified pharmacokinetic studies are essential. For SLCO1B1 (rs4149056), carriers of the CC genotype exhibit 30% higher gemfibrozil plasma exposure. CYP2C8*3 allele carriers show reduced metabolite clearance. Trial designs should include pre-screening for these SNPs and adaptive randomization to balance genotype subgroups .

Methodological Considerations

- Contradictory Data Analysis : Apply the Bradford Hill criteria to evaluate causality in observational studies, emphasizing dose-response gradients and biological plausibility .

- Ethical Design in CKD Populations : Follow CONSORT guidelines for renal impairment trials, including frequent safety monitoring (e.g., serum creatinine, urinary albumin) and predefined stopping rules for adverse events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.